16,16-dimethyl-PGE1

Overview

Description

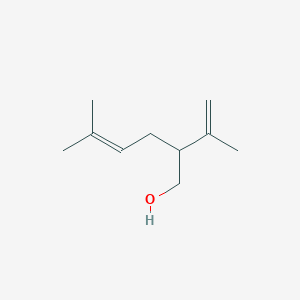

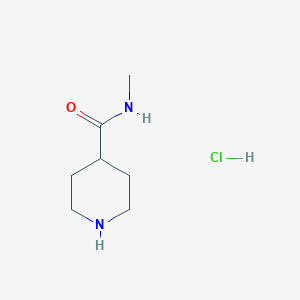

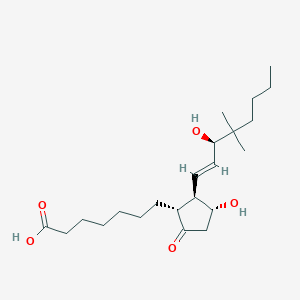

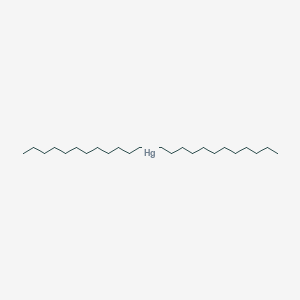

16,16-dimethyl-PGE1, also known as 16,16-dimethyl Prostaglandin E1, is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C22H38O5 . It has an average mass of 382.534 Da and a monoisotopic mass of 382.271912 Da . It is known to induce bronchoconstrict and vascular smooth muscle contractions and suppresses the indomethacin-induced cellular elongation .

Molecular Structure Analysis

The molecular structure of 16,16-dimethyl-PGE1 is characterized by the presence of 22 carbon atoms, 38 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters and a double-bond stereo .Chemical Reactions Analysis

16,16-dimethyl-PGE1 is a metabolically stable compound . It has been shown to induce human vascular smooth muscle contractions in vitro . It is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .Physical And Chemical Properties Analysis

16,16-dimethyl-PGE1 has a density of 1.1±0.1 g/cm3, a boiling point of 540.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It has an enthalpy of vaporization of 94.1±6.0 kJ/mol and a flash point of 295.0±26.6 °C . Its molar refractivity is 108.5±0.3 cm3 .Scientific Research Applications

Vascular Smooth Muscle Contractions

16,16-dimethyl-PGE1 is a metabolically stable, synthetic analog of PGE1 that induces human vascular smooth muscle contractions in vitro . This application is crucial in studying the physiology of vascular smooth muscles and their role in various cardiovascular diseases.

Respiratory Tract Smooth Muscle Contractions

This compound has been shown to be 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively . This makes it a valuable tool in respiratory physiology research, particularly in the study of conditions like asthma and chronic obstructive pulmonary disease (COPD).

Stability in Metabolic Processes

16,16-dimethyl-PGE1 is a metabolically stable analog of PGE1 . This stability makes it an excellent choice for research studies as it can withstand various metabolic processes, providing reliable and consistent results.

Potency Compared to Other Prostaglandins

16,16-dimethyl-PGE1 has been shown to be more potent than PGF2α . This increased potency can be beneficial in research settings where a strong response is required.

Termination of Pregnancy

16,16-dimethyl-PGE1 has been used in the termination of pregnancy between 14 and 20 weeks . This application is significant in reproductive health research.

Mechanism of Action

Target of Action

16,16-dimethyl-PGE1 is a synthetic analog of Prostaglandin E1 (PGE1) and its primary targets are the human vascular smooth muscle cells . It has been shown to be more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle .

Mode of Action

The compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the muscle tension and contraction frequency, leading to alterations in the blood flow and pressure within the vascular system .

Biochemical Pathways

It is known that the compound’s action involves the prostaglandin synthesis pathway, which plays a crucial role in the regulation of various physiological processes, including inflammation, blood flow, and muscle contraction .

Pharmacokinetics

It is known that the compound is metabolically stable

Result of Action

The action of 16,16-dimethyl-PGE1 results in the contraction of vascular smooth muscle cells, leading to changes in blood flow and pressure . This can have significant effects at the molecular and cellular levels, influencing various physiological processes.

properties

IUPAC Name |

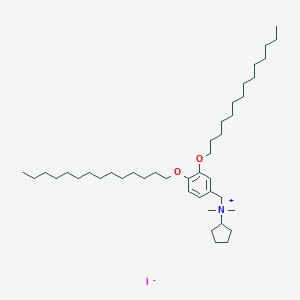

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16,16-dimethyl-PGE1 | |

CAS RN |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?

A: 16,16-dimethyl-PGE1, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, 16,16-dimethyl-PGE1 interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []

Q2: What is the role of 16,16-dimethyl-PGE1 in cardiovascular response to hemorrhage?

A: Studies in rats demonstrate that 16,16-dimethyl-PGE1, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of 16,16-dimethyl-PGE1 appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []

Q3: How does the uterine stimulant activity of 16,16-dimethyl-PGE1 compare to other prostaglandins?

A: In vivo studies using rat uteri have shown that 16,16-dimethyl-PGE1 exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, 16,16-dimethyl-PGE1 also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.

Q4: Can 16,16-dimethyl-PGE1 be used for termination of pregnancy?

A: Research suggests that 16,16-dimethyl-PGE1 methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)